molecular formula C22H19N5O4 B2390837 3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921783-69-9

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2390837
CAS No.: 921783-69-9
M. Wt: 417.425
InChI Key: DUEJNWOSNZBKNU-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized through reactions involving the formation of the pyrimidine ring. This often involves the reaction of a dicarbonyl compound with a diamine .

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. Such compounds show significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Some derivatives of similar chemical structures have demonstrated notable antimicrobial activity. These compounds have shown higher activity than standard drugs against certain bacterial strains and fungi (Kolisnyk et al., 2015).

Inhibition of Key Enzymes

  • Some analogs have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting potential as antitumor agents. They inhibit the growth of tumor cells and show more inhibitory action against TS from various sources, suggesting their role in cancer treatment (Gangjee et al., 2000).

Anti-5-Lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their anti-5-lipoxygenase activities. Some compounds in this series exhibited significant cytotoxic activity against cancer cell lines (Rahmouni et al., 2016).

Structural Modifications for Pharmaceutical Applications

  • Research on related chemical structures also includes modifications leading to changes in supramolecular aggregation, providing insights into their conformational features. Such studies are crucial in drug design to understand how structural changes impact drug efficacy (Nagarajaiah & Begum, 2014).

Future Directions

Future research on this compound could involve further exploration of its biological activity, development of synthesis methods, and investigation of its mechanism of action. Additionally, structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological activity .

Properties

IUPAC Name

3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-26-12-16(20(29)24-15-9-7-14(8-10-15)19(23)28)17-18(26)21(30)27(22(31)25-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,23,28)(H,24,29)(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEJNWOSNZBKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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